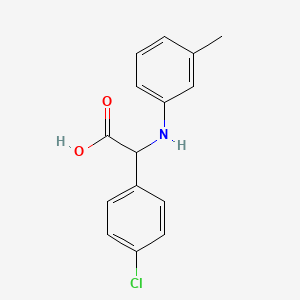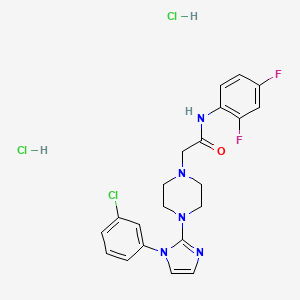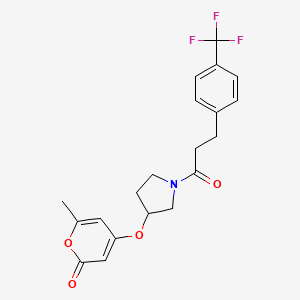
6-methyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is an intriguing organic compound that has drawn attention in various fields due to its distinctive structure and diverse applications. With a complex arrangement of pyrrolidinyl and pyranyl moieties, it presents multiple functional groups, making it a valuable target for synthetic and analytical chemists.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one typically involves a multi-step process:
Formation of the Pyrrolidin-3-yl Oxy Intermediate: : This involves the reaction of 4-(trifluoromethyl)benzaldehyde with pyrrolidine under appropriate conditions to form the intermediate.
Attachment of the Propanoyl Group: : The intermediate reacts with propionyl chloride in the presence of a base to form the propanoyl derivative.
Cyclization to Form the Pyranyl Ring: : Finally, the pyranone moiety is introduced through a cyclization reaction involving the propanoyl pyrrolidinyl intermediate and methyl acetoacetate under acidic conditions.
Industrial Production Methods
Industrial-scale production often requires optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This involves using more efficient catalysts, scaling up the reaction apparatus, and employing automated processes to ensure consistent quality.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, especially at the methyl group or the pyrrolidinyl ring, leading to the formation of various oxidized derivatives.
Reduction: : The pyranone and propanoyl groups can be reduced under suitable conditions, producing alcohols or amines as major products.
Substitution: : The trifluoromethyl phenyl ring is susceptible to electrophilic aromatic substitution, while the pyrrolidinyl group can undergo nucleophilic substitution.
Common Reagents and Conditions Used
Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Typical reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: : Conditions vary depending on the functional group being targeted but generally involve strong acids, bases, or electrophiles.
Major Products Formed
The major products are varied, including hydroxyl derivatives, reduced amines, and substituted aromatic compounds, depending on the reagents and conditions used.
科学研究应用
6-Methyl-4-((1-(3-(4-(trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one has broad applications across several scientific domains:
Chemistry: : Its complex structure makes it a suitable model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: : It serves as a potential lead compound in drug discovery due to its bioactive moieties.
Medicine: : There is potential for therapeutic applications, particularly in designing drugs targeting specific enzymes or receptors.
Industry: : Used in the development of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
作用机制
Molecular Targets and Pathways Involved
The compound's mechanism of action largely depends on its application:
In biological systems: , it might act by inhibiting or activating specific enzymes or receptors, modulating biochemical pathways.
In chemical reactions: , it acts as a reagent or intermediate, facilitating various transformations due to its reactive functional groups.
相似化合物的比较
Highlighting Its Uniqueness
Compared to other pyrrolidinyl and pyranyl derivatives, this compound is unique due to the presence of the trifluoromethyl phenyl group, which significantly influences its reactivity and biological activity.
List of Similar Compounds
6-Methyl-4-((1-(3-(4-fluorophenyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
6-Methyl-4-((1-(3-(4-chlorophenyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
6-Methyl-4-((1-(3-(4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
Each of these similar compounds has slight variations in their phenyl groups, leading to differences in their reactivity and applications.
属性
IUPAC Name |
6-methyl-4-[1-[3-[4-(trifluoromethyl)phenyl]propanoyl]pyrrolidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO4/c1-13-10-17(11-19(26)27-13)28-16-8-9-24(12-16)18(25)7-4-14-2-5-15(6-3-14)20(21,22)23/h2-3,5-6,10-11,16H,4,7-9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJONMFCOQPXQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
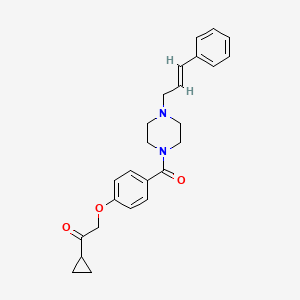
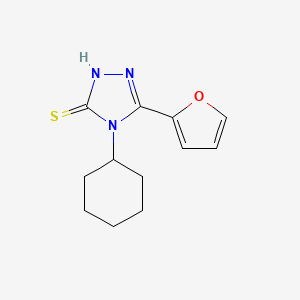
![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-methoxybenzenecarboxamide](/img/structure/B2386104.png)
![dimethyl({[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)amine](/img/structure/B2386105.png)
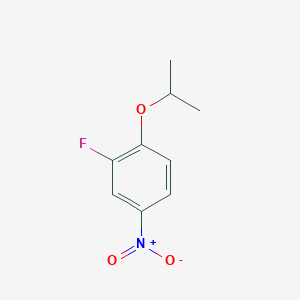

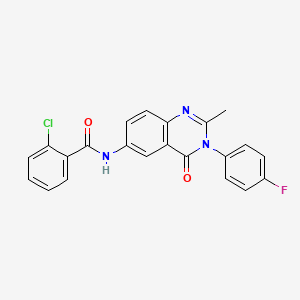

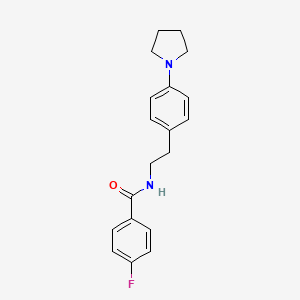
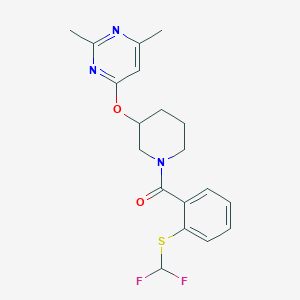
![1-phenyl-5-(1H-pyrrol-1-yl)-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2386120.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386121.png)
